molecular formula C11H18N2O3 B089456 5-Ethyl-5-pentylbarbituric acid CAS No. 115-58-2

5-Ethyl-5-pentylbarbituric acid

Cat. No. B089456
CAS RN: 115-58-2
M. Wt: 226.27 g/mol
InChI Key: XYGXSCVUMIDZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-5-pentylbarbituric acid, also known as pentobarbital, is a barbiturate drug that is used for sedation, anesthesia, and as an anticonvulsant. It was first synthesized in 1928 and has been widely used in the medical field ever since. Pentobarbital is a controlled substance due to its potential for abuse and addiction.

Mechanism Of Action

Pentobarbital works by enhancing the activity of the neurotransmitter GABA, which is responsible for inhibiting neuronal activity in the brain. It binds to the GABA receptor and increases the duration of the receptor's opening, resulting in increased inhibition of neuronal activity. This leads to sedation, hypnosis, and anticonvulsant effects.

Biochemical And Physiological Effects

Pentobarbital has a number of biochemical and physiological effects on the body. It reduces the activity of the central nervous system, resulting in sedation and hypnosis. It also has anticonvulsant properties, making it useful for treating seizures. Pentobarbital can also cause respiratory depression and decrease blood pressure.

Advantages And Limitations For Lab Experiments

Pentobarbital is a widely used anesthetic in animal studies due to its fast onset and relatively long duration of action. It is also useful for studying the effects of drugs on the nervous system and for investigating sleep patterns. However, 5-Ethyl-5-pentylbarbituric acidl can have adverse effects on the respiratory and cardiovascular systems, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 5-Ethyl-5-pentylbarbituric acidl. One area of interest is the development of new barbiturate drugs with improved safety profiles and fewer side effects. Another area of research is investigating the effects of 5-Ethyl-5-pentylbarbituric acidl on the immune system and its potential use in treating autoimmune disorders. Additionally, there is ongoing research into the use of 5-Ethyl-5-pentylbarbituric acidl as a treatment for depression and anxiety disorders.
Conclusion:
In conclusion, 5-Ethyl-5-pentylbarbituric acidl is a widely used barbiturate drug that has been used for sedation, anesthesia, and as an anticonvulsant. Its mechanism of action involves enhancing the activity of the neurotransmitter GABA, resulting in sedation, hypnosis, and anticonvulsant effects. Pentobarbital has been extensively used in scientific research, but its use is limited by its potential for adverse effects on the respiratory and cardiovascular systems. Future research directions include the development of new barbiturate drugs with improved safety profiles and investigating the potential use of 5-Ethyl-5-pentylbarbituric acidl in treating autoimmune disorders and mental health conditions.

Synthesis Methods

Pentobarbital is synthesized by reacting diethylmalonic acid with urea and pentyl bromide in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to yield 5-Ethyl-5-pentylbarbituric acidl. The synthesis process is relatively simple and has been well-established since its discovery.

Scientific Research Applications

Pentobarbital has been used extensively in scientific research for its sedative, hypnotic, and anticonvulsant effects. It is commonly used in animal studies to induce anesthesia and to study the effects of drugs on the nervous system. Pentobarbital has also been used in human studies to investigate the effects of sleep deprivation and to treat insomnia.

properties

CAS RN

115-58-2

Product Name

5-Ethyl-5-pentylbarbituric acid

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

5-ethyl-5-pentyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H18N2O3/c1-3-5-6-7-11(4-2)8(14)12-10(16)13-9(11)15/h3-7H2,1-2H3,(H2,12,13,14,15,16)

InChI Key

XYGXSCVUMIDZRR-UHFFFAOYSA-N

SMILES

CCCCCC1(C(=O)NC(=O)NC1=O)CC

Canonical SMILES

CCCCCC1(C(=O)NC(=O)NC1=O)CC

Other CAS RN

115-58-2

Origin of Product

United States

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